2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
CAS No.: 946225-77-0
Cat. No.: VC11928273
Molecular Formula: C19H25N5O5S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946225-77-0 |
|---|---|
| Molecular Formula | C19H25N5O5S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
| Standard InChI | InChI=1S/C19H25N5O5S/c1-28-16-3-5-17(6-4-16)29-15-18(25)20-9-14-30(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25) |
| Standard InChI Key | NPALFVYEFPRHAC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
The compound 2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that features a combination of functional groups, including a methoxyphenoxy moiety, a sulfonamide group, and a pyrimidinyl-piperazine fragment. These structural components suggest potential applications in medicinal chemistry, particularly as a candidate for biological activity screening.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Methoxyphenoxy Intermediate:
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Reacting 4-methoxyphenol with appropriate halogenated acetic acid derivatives yields the methoxyphenoxyacetate intermediate.
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Introduction of the Sulfonamide Group:
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Coupling the intermediate with sulfonyl chloride derivatives in the presence of a base forms the sulfonamide linkage.
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Attachment of Pyrimidinyl-Piperazine:
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The final step involves nucleophilic substitution or coupling reactions to attach the pyrimidinyl-piperazine moiety to the sulfonamide intermediate.
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Potential Applications
Based on its structure, this compound may have applications in drug discovery:
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Enzyme Inhibition:
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The sulfonamide group is a known pharmacophore for inhibiting carbonic anhydrase and other enzymes.
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Anticancer Potential:
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Neurological Applications:
Biological Activity
While specific biological data for this compound were not available, similar structures have shown:
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Hydrogen Bonding Capabilities: The acetamide and sulfonamide groups can participate in hydrogen bonding, enhancing receptor binding affinity .
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Lipophilicity and Solubility Balance: The methoxyphenoxy group contributes to lipophilicity, while the sulfonamide enhances water solubility.
Crystallographic Insights
Crystal structure analysis of related compounds reveals:
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